REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH:4]([P:6]([CH3:13])(=[O:12])[O:7]CC(C)C)[CH3:5]>Cl>[NH2:1][CH2:2][CH2:3][CH:4]([P:6]([CH3:13])(=[O:7])[OH:12])[CH3:5]
|
Name
|
isobutyl P-(4-aminobut-2-yl)-P-methyl-phosphinate
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
NCCC(C)P(OCC(C)C)(=O)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for a period of 10 hours
|
Duration
|
10 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The crude material is dissolved in water
|
Type
|
WASH
|
Details
|
washed with chloroform
|
Type
|
ADDITION
|
Details
|
the aqueous layer treated with activated charcoal
|
Type
|
FILTRATION
|
Details
|
The aqueous solution is filtered hot
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the crude product is dissolved in 50 ml of methanol
|
Type
|
ADDITION
|
Details
|
treated with 1-2 ml of propylene oxide
|
Type
|
FILTRATION
|
Details
|
The hydroscopic solid is filtered
|
Type
|
CUSTOM
|
Details
|
triturated with acetone
|
Type
|
CUSTOM
|
Details
|
After drying
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC(C)P(O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |